molecular formula C38H65NO31 B1517535 Man5GlcNAc CAS No. 74385-50-5

Man5GlcNAc

Cat. No.: B1517535
CAS No.: 74385-50-5
M. Wt: 1031.9 g/mol
InChI Key: ONKKRHDCADDMHT-DKEJTUOVSA-N
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Description

Man5GlcNAc: is a complex oligosaccharide composed of five mannose units and one N-acetylglucosamine unit. It is a crucial component in the biosynthesis of N-linked glycans, which are essential for proper protein folding and function in eukaryotic cells. This compound plays a significant role in various biological processes and has applications in scientific research, medicine, and industry.

Mechanism of Action

Target of Action

Man5GlcNAc, a glycoprotein, primarily targets enzymes located in the Golgi apparatus of mammalian cells . These enzymes include alpha-mannosidase II and alpha-mannosidase I . The role of these enzymes is to cleave this compound, which has been shown to be an effective glp-1 analogue, a hormone that stimulates insulin secretion .

Mode of Action

This compound interacts with its targets, alpha-mannosidase II and alpha-mannosidase I, in the Golgi apparatus of mammalian cells . These enzymes cleave this compound, resulting in changes in the structure of the glycoprotein . This interaction is crucial for the function of this compound as an effective glp-1 analogue .

Biochemical Pathways

This compound is involved in the Hexosamine Biosynthesis Pathway (HBP) and N-glycan processing . The HBP produces uridine diphosphate-N-acetyl glucosamine (UDP-GlcNAc), which is used for N- or O-linked glycosylation . In N-glycan processing, this compound is involved in the synthesis of complex N-glycans . The downstream effects of these pathways include the modulation of protein activity and expression, and the formation of complex N-glycans .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in glycosylation and N-glycan processing . By interacting with its target enzymes, this compound influences the structure and function of proteins, affecting their activity and expression . Additionally, this compound’s involvement in the synthesis of complex N-glycans has implications for cellular processes .

Biochemical Analysis

Biochemical Properties

Man5GlcNAc is cleaved by alpha-mannosidase II and alpha-mannosidase I, which are enzymes located in the Golgi apparatus . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been shown to be an effective glp-1 analogue, a hormone that stimulates insulin secretion . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the biosynthesis of sialic acids, a complex process that starts with the de novo synthesis of Neu5Ac and its activated nucleotide sugar CMP-Neu5Ac .

Temporal Effects in Laboratory Settings

Current studies suggest that this compound has a significant role in cellular function .

Dosage Effects in Animal Models

Given its role in stimulating insulin secretion, it is plausible that varying dosages could have different impacts on animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways of sialic acid biosynthesis . It interacts with enzymes such as UDP-GlcNAc 2-epimerase/ManNAc kinase, which is the key enzyme of sialic acid biosynthesis in vertebrates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely linked to its role in the Golgi apparatus and its involvement in sialic acid biosynthesis .

Subcellular Localization

This compound is localized in the Golgi apparatus of mammalian cells . Its activity or function could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Man5GlcNAc can be achieved through both chemical and enzymatic methods. Chemically, it involves the stepwise addition of mannose units to a GlcNAc core. Enzymatic synthesis, on the other hand, utilizes specific glycosyltransferases to catalyze the formation of the oligosaccharide. The reaction conditions for both methods require precise control of temperature, pH, and the presence of specific cofactors to ensure the correct formation of the glycan structure.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation, where genetically modified microorganisms are used to produce the oligosaccharide. This method is preferred due to its scalability and cost-effectiveness compared to chemical synthesis. Advances in biotechnology have enabled the optimization of microbial strains to enhance the yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Man5GlcNAc can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically used to modify the glycan structure for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the glycan structure.

Major Products Formed

The major products formed from these reactions include oxidized mannose units, reduced forms of the glycan, and substituted derivatives with different functional groups. These modified forms of this compound are used in various research and industrial applications.

Scientific Research Applications

Man5GlcNAc has a wide range of applications in scientific research, including its use in studying glycoprotein biosynthesis, protein folding, and cellular signaling. It is also used in the development of glycan-based therapeutics and vaccines. In the field of medicine, this compound is utilized in the production of glycosylated drugs and diagnostic tools. Additionally, it has industrial applications in the food and cosmetics industries, where it is used as a functional ingredient to enhance product quality and stability.

Comparison with Similar Compounds

Man5GlcNAc is structurally similar to other N-linked glycans, such as Man9GlcNAc2 and GlcNAc2Man5. its unique composition of five mannose units and one N-acetylglucosamine unit distinguishes it from these compounds. The differences in structure result in distinct biological functions and applications for each glycan.

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5S,6R)-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H65NO31/c1-8(44)39-15-31(69-36-26(55)22(51)17(46)10(3-41)64-36)30(12(5-43)62-33(15)59)68-38-28(57)24(53)19(48)13(67-38)6-61-35-29(58)32(70-37-27(56)23(52)18(47)11(4-42)65-37)20(49)14(66-35)7-60-34-25(54)21(50)16(45)9(2-40)63-34/h9-38,40-43,45-59H,2-7H2,1H3,(H,39,44)/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33?,34+,35+,36-,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKKRHDCADDMHT-DKEJTUOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H65NO31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the biological significance of Man5GlcNAc in plants?

A1: In plants like tomatoes, this compound has been shown to act as a signaling molecule involved in fruit ripening. Exogenously applied this compound can either stimulate or delay ripening depending on its concentration and the presence of other molecules like galactose and indole-3-acetic acid (IAA). []

Q2: How does this compound interact with IAA in tomato fruit ripening?

A2: Research suggests that this compound at a concentration of 10 ng/g fresh weight can inhibit the ripening stimulation induced by IAA in the presence of galactose. [] The exact mechanism of this interaction remains to be fully elucidated.

Q3: Is this compound found in other parts of the tomato plant besides the fruit?

A3: Yes, studies have confirmed the presence of this compound in the leaves and stems of tomato plants, indicating its potential role in other physiological processes. [, ]

Q4: What is the role of this compound in mammalian cells?

A4: In mammals, this compound is a key intermediate in the catabolism of free oligosaccharides generated during N-glycan biosynthesis and endoplasmic reticulum-associated degradation. [, , , ] It is generated in the cytosol from larger oligomannose structures and can be transported into lysosomes for complete degradation. [, ]

Q5: What happens when the enzyme responsible for this compound formation in the cytosol is deficient?

A5: Deficiency in cytosolic α-mannosidase (Man2c1), the enzyme responsible for converting Man7-9GlcNAc2 to this compound, leads to the accumulation of larger oligosaccharides in tissues. In mice, this deficiency results in biochemical and histological alterations in the central nervous system, liver, and intestine, highlighting the importance of Man2c1 and balanced this compound levels. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound consists of five mannose (Man) and two N-acetylglucosamine (GlcNAc) residues. Its molecular formula is C42H71N2O31 and its molecular weight is 1155.97 g/mol.

Q7: How is the structure of this compound determined?

A7: Various analytical techniques are employed to elucidate the structure of this compound, including:

  • High-performance liquid chromatography (HPLC): Used to separate different oligosaccharide isomers. [, , , , ]
  • 1H-Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the arrangement and linkages of sugar residues within the oligosaccharide. [, , , , , , , ]
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, ]
  • Glycosyl linkage methylation analysis and gas chromatography-mass spectrometry (GC-MS): Identifies the specific linkages between sugar residues. []
  • Enzymatic digestion with exoglycosidases: Sequential removal of specific sugar residues confirms the sequence and linkage types. [, ]

Q8: Are there different structural isomers of this compound?

A8: Yes, various isomers of this compound exist, differing in the arrangement and linkage of the mannose residues. These isomers can have different biological activities and be recognized by different enzymes and lectins. [, , , , , ]

Q9: Does the structure of this compound influence its biological activity?

A9: Yes, the specific arrangement of mannose residues in this compound is crucial for its recognition and processing by enzymes involved in N-glycan biosynthesis and catabolism. [, , , , , ] For example, the isomer Manα1-2Manα1-2Manα1-3[Manα1-6]Manβ1-4GlcNAc is a key intermediate in the dolichol pathway of N-glycan biosynthesis. []

Q10: What enzymes are involved in the formation and degradation of this compound?

A10: Several enzymes participate in the metabolism of this compound:

  • Cytosolic α-mannosidase (Man2c1): Removes terminal α-1,2-linked mannose residues from larger oligomannose structures (Man7-9GlcNAc2) to generate this compound in the cytosol. [, , ]
  • Lysosomal α-mannosidases: Further degrade this compound within the lysosome to smaller oligosaccharides and eventually to mannose and GlcNAc. [, , ]
  • Endo-β-N-acetylglucosaminidase H (Endo H): Can cleave high-mannose type oligosaccharides, including those containing this compound, from glycoproteins, aiding in structural analysis. [, , , ]

Q11: How can this compound be used as a tool in glycobiology research?

A11: this compound and its derivatives can serve as:

  • Substrates: Used to study the activity and specificity of glycosidases and glycosyltransferases involved in N-glycan processing. [, , , , , , ]
  • Inhibitors: Modified this compound analogs can potentially inhibit specific enzymes in the N-glycan processing pathway, aiding in understanding their function and therapeutic targeting. []
  • Standards: Used in analytical techniques like HPLC and MS for the identification and quantification of oligosaccharides in biological samples. [, ]

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